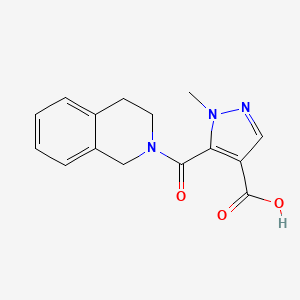
5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re asking about seems to be a complex organic molecule. It contains a dihydroisoquinoline group, which is a type of nitrogen-containing heterocycle . These types of structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and reactivity. For example, the presence of the dihydroisoquinolinone moiety in a molecule can make it a suitable scaffold that has been widely used in various drug candidates .
Chemical Reactions Analysis
The chemical reactions involving dihydroisoquinolinone derivatives can be quite diverse. For instance, a study has shown that a series of 3,4-dihydroisoquinolin-1 (2H)-one derivatives were synthesized using the Castagnoli–Cushman reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, a related compound, 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid, has a molecular weight of 233.22 and is stored at room temperature .
Applications De Recherche Scientifique
Synthesis and Biological Activity Recent advances in the chemistry of 8-hydroxyquinoline (8-HQ) derivatives, which share a structural resemblance with the compound of interest, have revealed a wide range of biological activities. These activities include antimicrobial, anticancer, and antifungal effects. The synthesis of these compounds, including various 8-HQ derivatives, has attracted attention due to their potential therapeutic value and ability to act as building blocks for pharmacologically active scaffolds. This highlights the compound's potential in developing potent lead compounds with good efficacy and low toxicity in various diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).
Pharmacology and Pharmacokinetics Studies on Jatrorrhizine, an isoquinoline alkaloid, provide insight into the pharmacological properties of compounds structurally related to 5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Jatrorrhizine exhibits a broad spectrum of pharmacological properties, including anti-diabetic, antimicrobial, antiprotozoal, anticancer, anti-obesity, and hypolipidemic effects. This compound's study lays a foundation for its application in treating various diseases. However, further investigations are necessary to fully harness its potential (Zhong et al., 2022).
In another study on Jatrorrhizine, the pharmacological effects were comprehensively reviewed, emphasizing the need for further research to harness the full potential of this bioactive compound. This indicates the importance of continued research in understanding the pharmacological effects and potential clinical applications of compounds structurally similar to this compound (Rolle et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the aldo-keto reductase akr1c3 , a target of interest in both breast and prostate cancer .
Mode of Action
Similar compounds have been found to inhibit the aldo-keto reductase akr1c3 . The carboxylate group of these compounds occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Inhibition of akr1c3 by similar compounds can affect the metabolism of steroids and prostaglandins .
Result of Action
Similar compounds have shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known dinitrobenzamide substrate .
Safety and Hazards
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential biological activities and applications. For example, the dihydroisoquinolinone moiety is found in various pharmacologically active compounds, suggesting potential applications in drug development .
Analyse Biochimique
Biochemical Properties
Similar compounds with a dihydroisoquinolin-2(1H)-ylsulfonyl moiety have been reported to exhibit potent activity against certain enzymes
Cellular Effects
Similar compounds have been reported to exhibit cellular potency, as measured by inhibition of certain metabolic processes
Molecular Mechanism
Similar compounds have been reported to bind in a specific manner to certain enzymes, leading to their inhibition
Propriétés
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-17-13(12(8-16-17)15(20)21)14(19)18-7-6-10-4-2-3-5-11(10)9-18/h2-5,8H,6-7,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQGCPUDMIDMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


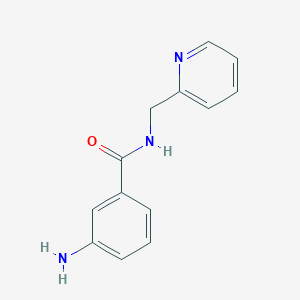
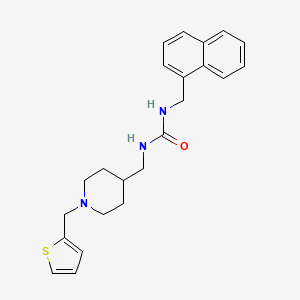
![3-[(3-Ethynylphenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2562464.png)
![N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide](/img/structure/B2562466.png)
![5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2562467.png)
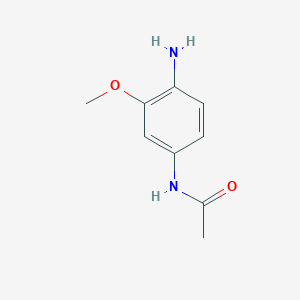
![2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide](/img/structure/B2562469.png)
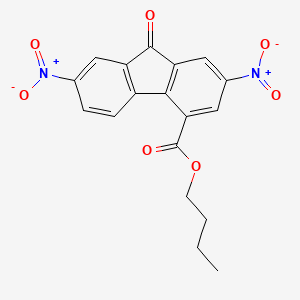
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2562475.png)
![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine](/img/structure/B2562476.png)
![N-Methyl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2562477.png)
![ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2562479.png)
